Methyl 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate
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Overview
Description
Methyl 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound that belongs to the class of aromatic esters It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate typically involves the esterification of 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-oxo-3-(4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-(4-fluorophenyl)propanoate
- Methyl 2-hydroxy-3-(4-chlorophenyl)propanoate
- Methyl 2-hydroxy-3-(4-bromophenyl)propanoate
Uniqueness
Methyl 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C11H11F3O3 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H11F3O3/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14/h2-5,9,15H,6H2,1H3 |
InChI Key |
BBNUMQNPRNCXPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
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